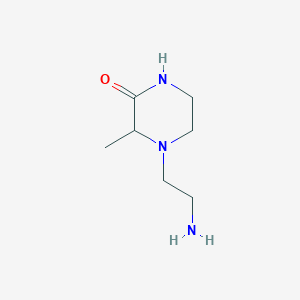

4-(2-Aminoethyl)-3-methylpiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-methylpiperazin-2-one |

InChI |

InChI=1S/C7H15N3O/c1-6-7(11)9-3-5-10(6)4-2-8/h6H,2-5,8H2,1H3,(H,9,11) |

InChI Key |

XCCNAJSRAXLCJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NCCN1CCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Aminoethyl 3 Methylpiperazin 2 One and Its Analogues

Retrosynthetic Analysis of 4-(2-Aminoethyl)-3-methylpiperazin-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through reliable chemical transformations (Figure 1).

A primary disconnection can be made at the N4-C bond of the piperazinone ring, which attaches the 2-aminoethyl side chain. This bond can be formed through an N-alkylation reaction. This retrosynthetic step reveals two key synthons: the nucleophilic 3-methylpiperazin-2-one (B1588561) and an electrophilic 2-aminoethyl synthon. The corresponding synthetic equivalents would be 3-methylpiperazin-2-one and a protected 2-haloethylamine, such as N-(tert-butoxycarbonyl)-2-bromoethylamine (N-Boc-2-bromoethylamine). sigmaaldrich.com

Further deconstruction of the 3-methylpiperazin-2-one ring can be envisioned through the disconnection of the two amide bonds. A logical approach involves a disconnection that leads to an N-(2-aminoethyl)alanine derivative. This acyclic precursor can be cyclized to form the desired piperazinone ring. This precursor, in turn, can be retrosynthetically disconnected into ethylenediamine (B42938) and an alanine (B10760859) derivative. This strategy allows for the introduction of the chiral center from a readily available chiral starting material, such as (R)- or (S)-alanine.

Figure 1: Retrosynthetic Analysis of this compound

Development of Stereoselective Synthetic Routes to this compound

The presence of a stereocenter at the C3 position of the piperazinone ring necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure this compound.

A highly effective strategy for obtaining enantiomerically pure compounds is to utilize the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids. For the synthesis of (R)- or (S)-3-methylpiperazin-2-one, the corresponding enantiomers of the amino acid alanine serve as excellent starting materials.

The synthesis can commence with the N-alkylation of (R)-alanine with a protected 2-haloethylamine, followed by activation of the carboxylic acid and subsequent cyclization with a protected ethylenediamine. A more direct approach involves the reductive amination of a pyruvate (B1213749) derivative with a protected ethylenediamine, followed by stereoselective reduction and cyclization. A well-established method involves the reaction of an N-protected alanine with an activated aziridine (B145994), which directly furnishes the diamine backbone for subsequent cyclization. The diastereoselective alkylation of piperazine-2,5-dione derivatives derived from amino acids also presents a viable route. acs.org

Table 1: Chiral Pool Starting Materials for 3-Methylpiperazin-2-one Synthesis

| Chiral Starting Material | Resulting Stereoisomer of 3-Methylpiperazin-2-one |

| (R)-Alanine | (R)-3-Methylpiperazin-2-one |

| (S)-Alanine | (S)-3-Methylpiperazin-2-one |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from prochiral precursors with the aid of a chiral catalyst. For the synthesis of 3-methylpiperazin-2-one, several asymmetric catalytic strategies can be envisioned.

One approach involves the asymmetric hydrogenation of a corresponding pyrazin-2-one precursor. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively reduce the double bond to furnish the desired stereocenter with high enantioselectivity.

Another strategy is the asymmetric allylic alkylation of an N-protected piperazin-2-one (B30754) enolate. nih.govnih.gov This method allows for the introduction of various substituents at the C3 position in a stereocontrolled manner. Palladium-catalyzed asymmetric allylic alkylation has been shown to be effective for the synthesis of α-substituted lactams and related heterocycles. nih.govnih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The final step in the proposed synthesis is the N-alkylation of 3-methylpiperazin-2-one with a protected 2-aminoethyl halide. The efficiency and yield of this reaction are highly dependent on the reaction conditions.

The choice of solvent can significantly impact the rate and selectivity of N-alkylation reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed for such transformations as they effectively solvate the cation of the base used, thereby increasing the nucleophilicity of the amide anion. However, from a green chemistry perspective, the use of these solvents is often discouraged due to their toxicity and environmental impact. rsc.orgpeptide.com

Green chemistry principles advocate for the use of more environmentally benign solvents. rsc.orgpeptide.com Propylene carbonate has emerged as a potential green alternative to traditional polar aprotic solvents in peptide synthesis and related amide bond formations. rsc.org Additionally, solvent-free reaction conditions, often facilitated by microwave irradiation, can offer a more sustainable and efficient method for the N-alkylation of amides and lactams. mdpi.com

Table 2: Comparison of Solvents for N-Alkylation Reactions

| Solvent | Typical Reaction Conditions | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Room temperature to moderate heating | Toxic, high boiling point, difficult to remove |

| Acetonitrile | Room temperature to reflux | Toxic, volatile |

| Propylene Carbonate | Room temperature to moderate heating | Biodegradable, low toxicity |

| Solvent-free (Microwave) | Elevated temperature and pressure | Reduced solvent waste, faster reaction times |

The N-alkylation of amides typically requires a base to deprotonate the amide nitrogen, generating a more nucleophilic species. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base can influence the reaction rate and the potential for side reactions.

While traditional N-alkylation reactions are often stoichiometric in base, catalytic approaches are being developed to improve the efficiency and sustainability of the process. Transition metal catalysts, such as those based on palladium, have been investigated for the N-alkylation of amides with alcohols, which are considered greener alkylating agents than alkyl halides. chemrxiv.org Mechanistic studies on these catalytic systems are crucial for understanding the reaction pathway and for the rational design of more efficient catalysts. acs.org These studies often involve kinetic analysis, isotope labeling experiments, and computational modeling to elucidate the rate-determining step and the role of the catalyst in the reaction cycle.

Synthesis of Structural Analogues and Derivatives of this compound for Chemical Space Exploration

The exploration of the chemical space around this compound is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This is achieved by systematically modifying the core structure to generate a library of analogues. Key to this is the use of versatile synthetic routes that allow for the introduction of diversity at specific points in the molecule.

Diversity-Oriented Synthesis (DOS):

The generation of a library of analogues of this compound can be approached through diversity-oriented synthesis (DOS). cam.ac.uk This strategy aims to create a collection of structurally diverse molecules from a common starting material or intermediate. cam.ac.uk For the piperazin-2-one scaffold, diversity can be introduced at three main positions:

The N1-position: The nitrogen atom at position 1 can be functionalized with a variety of substituents.

The C3-position: The methyl group at the 3-position can be replaced with other alkyl or aryl groups.

The N4-substituent: The 2-aminoethyl group at the 4-position can be modified in terms of its length, branching, and terminal functional group.

A general synthetic approach to create such a library would involve the initial construction of a piperazin-2-one core, followed by divergent functionalization. For instance, a key intermediate could be a protected 3-methylpiperazin-2-one, which can then be elaborated.

Synthesis of Key Intermediates:

A common method for the synthesis of the piperazin-2-one ring is through the cyclization of an N-substituted amino acid derivative with an activated aziridine or a related two-carbon synthon. Alternatively, a reductive amination followed by cyclization is a widely used approach. chegg.com

For the synthesis of analogues with varying C3-substituents, different α-amino acids can be used as starting materials. For example, starting with alanine would yield the 3-methyl derivative, while using valine or phenylalanine would introduce isopropyl or benzyl (B1604629) groups at the C3-position, respectively.

Functionalization of the Piperazinone Core:

Once the 3-substituted piperazin-2-one core is synthesized, further diversification can be achieved.

N-Alkylation and N-Acylation: The nitrogen at the 4-position can be readily alkylated or acylated to introduce a variety of side chains. For the synthesis of this compound itself, this would involve the introduction of a protected 2-aminoethyl group, such as a 2-(Boc-amino)ethyl group, followed by deprotection. To generate analogues, a range of alkyl halides or acyl chlorides can be employed.

Reductive Amination: Reductive amination is another powerful tool for introducing substituents at the N4-position. This involves reacting the piperazin-2-one with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). mdpi.com This method allows for the introduction of a wide variety of functionalized side chains.

Solid-Phase Synthesis for Library Generation:

To efficiently generate a large number of analogues, solid-phase synthesis can be employed. 5z.com In this approach, the piperazin-2-one scaffold is attached to a solid support, and then various building blocks are added in a sequential manner. 5z.comnih.gov This allows for the rapid purification of intermediates by simple filtration and washing, and it is amenable to automation for high-throughput synthesis. 5z.comnih.gov

Table 1: Examples of Structural Analogues and Potential Synthetic Variations

| Position of Variation | Type of Modification | Example of Building Block/Reagent | Resulting Analogue Substructure |

| C3 | Alkyl variation | Valine | 3-Isopropylpiperazin-2-one core |

| C3 | Aryl variation | Phenylalanine | 3-Benzylpiperazin-2-one core |

| N4 | Chain length | 3-Bromopropanol | 4-(3-Hydroxypropyl) side chain |

| N4 | Functional group | Methyl acrylate | 4-(2-Methoxycarbonylethyl) side chain |

| N1 | Alkylation | Methyl iodide | N1-Methylated piperazin-2-one |

Flow Chemistry and Scalable Synthesis Approaches for this compound

The transition from laboratory-scale synthesis to large-scale production requires the development of robust, safe, and efficient processes. Flow chemistry and other scalable synthesis approaches are increasingly being adopted in the pharmaceutical industry to meet these demands.

Flow Chemistry for Piperazine (B1678402) and Piperazinone Synthesis:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of piperazine-containing compounds. nih.gov These include improved heat and mass transfer, enhanced safety for handling hazardous reagents and intermediates, and the potential for automation and process control. nih.gov

While a specific flow synthesis for this compound is not extensively documented, the principles of flow chemistry can be applied to its synthesis based on established methods for related structures. For instance, key steps such as N-alkylation and reductive amination are well-suited for flow reactors.

A potential flow process for a key intermediate could involve the reaction of a protected 3-methylpiperazin-2-one with a suitable electrophile in a heated flow reactor. The short residence times and precise temperature control can lead to higher yields and fewer byproducts compared to batch processing. The use of packed-bed reactors with immobilized reagents or catalysts can further streamline the process by simplifying purification. nih.gov

Scalable Synthesis Considerations:

For a multi-step synthesis to be scalable, each step must be optimized for efficiency, safety, and cost-effectiveness. Key considerations for the scalable synthesis of this compound and its analogues include:

Starting Material Selection: The choice of readily available and inexpensive starting materials is crucial for a cost-effective process.

Reagent and Solvent Choice: The use of hazardous or expensive reagents should be minimized. Solvents should be chosen based on their safety profile, environmental impact, and ease of recovery.

Process Safety: A thorough safety assessment of each step is necessary to identify and mitigate potential hazards, such as exothermic reactions or the formation of unstable intermediates.

Purification: The development of non-chromatographic purification methods, such as crystallization or extraction, is highly desirable for large-scale production to reduce costs and solvent waste.

Example of a Scalable Synthetic Step (Hypothetical):

A scalable synthesis of a 4-substituted-3-methylpiperazin-2-one could involve the reductive amination of 3-methylpiperazin-2-one with a desired aldehyde.

Table 2: Comparison of Batch vs. Flow for a Reductive Amination Step

| Parameter | Batch Process | Flow Process |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Safety | Handling of large quantities of reagents | Small reaction volume at any given time |

| Scalability | Requires larger reactors | Achieved by running the system for longer |

| Productivity | Limited by batch size | Potentially higher for continuous production |

Advanced Spectroscopic and Structural Elucidation of 4 2 Aminoethyl 3 Methylpiperazin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. For N-substituted piperazine (B1678402) derivatives, NMR analysis can be complex due to the presence of conformers arising from restricted rotation around the partial double bond of the amide group within the piperazin-2-one (B30754) ring. nih.govnih.govresearchgate.net This can lead to the observation of doubled or broadened signals in the NMR spectra, requiring temperature-dependent studies to determine coalescence points and calculate the energy barriers for rotation. nih.govresearchgate.net

A suite of two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of 4-(2-Aminoethyl)-3-methylpiperazin-2-one. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, COSY would reveal correlations between the methyl protons and the proton at the C3 position, as well as correlations among the protons on the piperazine ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is crucial for assigning each carbon atom in the molecule by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu HMBC is vital for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C2 (carbonyl) and C3 carbons, and from the N-H proton to adjacent carbons, confirming the connectivity of the entire structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, for example, by showing spatial proximity between the methyl group at C3 and specific protons on the piperazine ring.

The following tables represent predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Key 2D NMR Correlations |

|---|---|---|---|

| CH₃ (at C3) | ~1.2 | Doublet (d) | COSY: H3; HMBC: C2, C3; NOESY: H3, H5 |

| H3 | ~3.2 | Quartet (q) | COSY: CH₃, NH(1); HSQC: C3 |

| H5, H6 (ring CH₂) | ~2.8 - 3.5 | Multiplets (m) | COSY: H5, H6; HSQC: C5, C6 |

| H7 (NCH₂CH₂NH₂) | ~2.7 | Triplet (t) | COSY: H8; HSQC: C7; HMBC: C5, C6 |

| H8 (CH₂NH₂) | ~2.9 | Triplet (t) | COSY: H7; HSQC: C8 |

| NH (at N1) | ~7.5 | Broad Singlet (br s) | HMBC: C2, C6 |

| NH₂ (side chain) | ~1.5 | Broad Singlet (br s) | HMBC: C8 |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C2 (C=O) | ~170 |

| C3 | ~55 |

| CH₃ (at C3) | ~15 |

| C5 | ~50 |

| C6 | ~45 |

| C7 (NCH₂) | ~58 |

| C8 (CH₂NH₂) | ~40 |

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. Different polymorphs can have distinct physical properties. While solution-state NMR averages out molecular orientations, ssNMR provides information on the structure and dynamics of molecules in their solid-state environment. In conjunction with techniques like X-ray diffraction (XRD), which has been used to study piperazine derivatives nih.govresearchgate.net, ssNMR can identify and characterize different polymorphic forms by detecting subtle differences in chemical shifts and internuclear distances that arise from varied crystal packing arrangements.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula. For this compound (C₇H₁₅N₃O), HRMS is used to confirm that the experimentally measured mass matches the theoretical mass, providing strong evidence for the compound's identity.

HRMS Data for this compound

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₆N₃O⁺ | 158.1288 |

| [M+Na]⁺ | C₇H₁₅N₃ONa⁺ | 180.1107 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z (the precursor ion), inducing its fragmentation, and then analyzing the m/z of the resulting fragment ions (product ions). nih.gov The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. unito.it For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, including cleavage of the aminoethyl side chain and ruptures within the piperazine ring.

Plausible MS/MS Fragmentation Pathways and Product Ions

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 158.13 | 115.09 | C₂H₅N (43.04) | Loss of the terminal ethylamine (B1201723) group |

| 158.13 | 85.07 | C₃H₇N₂ (71.06) | Cleavage of the piperazine ring |

| 158.13 | 70.07 | C₃H₈N₂O (88.06) | Fragment containing the N-ethylamino portion |

| 158.13 | 44.05 | C₅H₉N₂O (113.08) | Fragment corresponding to [CH₂CH₂NH₂]⁺ |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. lcms.cz

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for analyzing compounds in complex liquid mixtures, such as reaction products or biological samples. nih.govsemanticscholar.org The sample is first separated by LC based on the analyte's physicochemical properties (e.g., polarity), and the eluent is then introduced into the mass spectrometer. The retention time from the LC provides an additional layer of identification alongside the mass spectral data.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.gov For a polar and relatively non-volatile compound like this compound, chemical derivatization to increase its volatility may be required prior to GC-MS analysis. researchgate.net The compound is separated in the gas phase before being ionized and detected by the mass spectrometer. GC-MS provides high-resolution separation and often results in highly reproducible fragmentation patterns useful for library matching. nih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The primary and secondary amine N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.com The primary amine of the aminoethyl group would likely show two bands in this region, corresponding to symmetric and asymmetric stretching modes, while the secondary amine within the piperazinone ring would exhibit a single, weaker band. rockymountainlabs.com The presence of a carbonyl group (C=O) in the amide (lactam) ring is a prominent feature and is expected to give a strong absorption band in the range of 1630-1700 cm⁻¹. libretexts.org

The C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ region. niscpr.res.in Bending vibrations for these groups would appear in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibrations of the aliphatic amines are expected to produce medium to weak bands in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3250 | N-H Stretch | Primary & Secondary Amine |

| 3000 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1700 - 1630 | C=O Stretch | Amide (Lactam) |

| 1650 - 1580 | N-H Bend | Primary Amine |

| 1470 - 1450 | C-H Bend | Alkane |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Primary & Secondary Amine |

Note: The values in this table are based on typical frequency ranges for the specified functional groups and are not experimentally derived for the subject compound. wpmucdn.comorgchemboulder.comukim.edu.mk

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR spectroscopy. ondavia.com While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show distinct signals for the piperazine ring vibrations. Studies on piperazine and its derivatives have shown characteristic Raman bands for the ring's stretching and deformation modes. scispace.comdntb.gov.ua

The C-H stretching vibrations, also seen in FT-IR, would appear in the 2800-3100 cm⁻¹ region. niscpr.res.in The C-C stretching vibrations of the ring skeleton are also expected to be Raman active. Amide vibrational modes, such as the Amide I (primarily C=O stretch) and Amide III bands, are also observable in Raman spectra and can provide insights into the conformation of the lactam ring. pitt.edupitt.edu

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |

| 3100 - 2800 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1700 - 1630 | Amide I (C=O Stretch) | Amide (Lactam) |

| 1400 - 1200 | Amide III | Amide (Lactam) |

| 1200 - 800 | C-C and C-N Ring Stretch/Deformation | Piperazinone Ring |

Note: The values in this table are based on typical Raman shifts for the specified functional groups and structural features and are not experimentally derived for the subject compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. thesciencenotes.comnumberanalytics.comiastate.edu This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. wikipedia.org By analyzing the diffraction pattern, a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details, can be constructed. creativebiomart.net

For a chiral molecule like this compound, X-ray crystallography is particularly crucial for the unambiguous determination of its absolute stereochemistry. researchgate.netsoton.ac.uknih.gov By analyzing the anomalous dispersion effects in the diffraction data, the absolute configuration (R or S) at the chiral center (the carbon at the 3-position of the piperazinone ring) can be established. acs.org

As of this writing, a crystal structure for this compound has not been reported in the public databases. However, if a suitable single crystal could be obtained, X-ray diffraction analysis would yield precise data on its solid-state conformation, including the puckering of the piperazinone ring and the orientation of the aminoethyl and methyl substituents. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and amide groups.

Table 3: Hypothetical Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The space group would define the symmetry elements of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) would define the size and shape of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Detailing the conformation of the piperazinone ring and substituents. |

| Absolute Configuration | Determination of the R/S configuration at the C3 chiral center. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment and is for illustrative purposes only.

Chiroptical Spectroscopy for Chirality and Conformational Studies (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for studying the stereochemistry of chiral molecules in solution. psu.edu The ECD spectrum is sensitive to both the absolute configuration and the conformational preferences of the molecule. researchgate.netnih.gov

For this compound, the presence of a chiral center at the 3-position of the lactam ring is expected to give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are determined by the spatial arrangement of the chromophores and their electronic transitions. nih.gov The amide chromophore within the piperazinone ring is the primary contributor to the ECD spectrum in the UV region.

The conformation of the six-membered piperazinone ring and the orientation of the substituents will significantly influence the ECD spectrum. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to predict the spectra for different conformations and to assign the absolute configuration. nih.gov While experimental ECD data for this specific compound is not available, it is anticipated that the two enantiomers, (R)- and (S)-4-(2-Aminoethyl)-3-methylpiperazin-2-one, would exhibit mirror-image ECD spectra. chemrxiv.org

Computational Chemistry and Theoretical Investigations of 4 2 Aminoethyl 3 Methylpiperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nih.gov These methods can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively determine the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It is often employed to optimize molecular geometries and predict a wide range of properties, including vibrational frequencies and reaction energies. nih.govresearchgate.net For a molecule like 4-(2-Aminoethyl)-3-methylpiperazin-2-one, DFT calculations could provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. espublisher.commdpi.com

Despite the utility of DFT, a specific analysis of the ground and excited states of this compound using this method is not available in the surveyed scientific literature. Such a study would be valuable for understanding its electronic transitions and potential photochemical behavior.

Ab Initio Methods for Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are used for the precise calculation of molecular properties. nih.gov For this compound, ab initio calculations could predict properties such as dipole moment, polarizability, and ionization potential. However, there are no published studies that have applied these methods to this specific compound.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which can influence its biological activity and physical properties. nih.govresearchgate.net

Ring Conformations of the Piperazinone Core

The piperazinone ring, a six-membered heterocycle, can adopt several conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformations determine the most stable three-dimensional structure of the molecule. researchgate.net Computational studies on related piperazine (B1678402) and piperidine (B6355638) systems have shown that the nature and position of substituents can significantly influence the preferred ring conformation. nih.gov For this compound, the methyl group at the 3-position and the aminoethyl group at the 4-position would be expected to play a key role in determining the conformational equilibrium of the piperazinone core. However, specific computational studies to determine the preferred ring conformations and the energy barriers between them have not been reported for this molecule.

Rotational Barriers and Dynamics of the Aminoethyl Side Chain

The aminoethyl side chain of this compound possesses rotational freedom around its single bonds. Understanding the rotational barriers and the dynamics of this side chain is important as it can affect how the molecule interacts with its environment. Computational methods can be used to calculate the energy profile as a function of the dihedral angles of the side chain, thereby identifying the most stable rotamers and the energy required for their interconversion. There is currently no available research detailing the rotational barriers and dynamics of the aminoethyl side chain for this specific compound.

Prediction of Chemical Reactivity and Reaction Pathways via Computational Modeling

Computational modeling serves as a powerful tool for predicting the chemical reactivity and potential reaction pathways of molecules like this compound. nih.gov These methods, which include quantum mechanics (QM) and molecular mechanics (MM), allow for the exploration of a molecule's electronic structure to identify reactive sites and simulate transformation processes. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) are frequently employed to analyze the molecule's frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.com The energy and distribution of these orbitals are crucial indicators of reactivity; the HOMO region typically signifies sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack. mdpi.com

For this compound, the primary amine of the aminoethyl group and the nitrogen atoms within the piperazinone ring are expected to be key reactive centers. Molecular Electrostatic Potential (MEP) maps can further elucidate this by visualizing the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. mdpi.com The nitrogen of the primary amino group and the oxygen of the carbonyl group would likely represent regions of high negative potential, making them susceptible to electrophilic interaction.

Beyond identifying reactive sites, computational modeling can predict entire reaction pathways by locating transition states and calculating activation energies. nih.govnih.gov By simulating the interaction of the molecule with various reactants, researchers can map out the energetic landscape of a potential reaction, determining the most favorable pathway. nih.govmdpi.com For instance, the nucleophilic character of the primary amine suggests it could readily participate in reactions such as acylation or alkylation. Computational models can calculate the energy barriers for these reactions, providing insights into their feasibility and kinetics. researchgate.net This predictive capability is invaluable in synthetic chemistry for designing efficient reaction conditions and anticipating potential side products. arxiv.org

| Descriptor | Hypothetical Value | Significance in Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; higher values suggest greater ease of donating electrons (nucleophilicity). |

| LUMO Energy | +1.8 eV | Indicates the energy of the lowest unoccupied orbital; lower values suggest a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (η) | 8.3 eV | The energy difference between HOMO and LUMO, which relates to the molecule's chemical stability. A smaller gap suggests higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | 0.95 eV | A measure of a molecule's ability to accept electrons; higher values indicate a stronger electrophile. mdpi.com |

pKa Prediction and Protonation Mechanisms of the Aminoethyl and Piperazinone Nitrogen Atoms

The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. For this compound, which contains multiple basic nitrogen atoms, understanding the specific pKa values is critical for predicting its behavior in biological and chemical systems. Computational methods, particularly quantum chemical calculations coupled with continuum solvation models like the SMD model, are widely used to predict pKa values with good accuracy. wur.nl These calculations determine the free energy change associated with the protonation and deprotonation of each basic site.

The structure of this compound features three nitrogen atoms that could potentially be protonated:

The primary amine nitrogen of the terminal aminoethyl group.

The tertiary amine nitrogen at position 4 of the piperazinone ring.

The amide nitrogen at position 1 of the piperazinone ring.

The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, protonation is expected to occur primarily at the aminoethyl nitrogen and the tertiary ring nitrogen. Computational studies on similar asymmetrically substituted piperazines have shown that the relative basicity of the different nitrogen atoms is a key factor in determining the preferred protonation site. nih.gov

The primary amine on the side chain is expected to be the most basic site, with a predicted pKa value typical for primary alkylamines. The tertiary amine at position 4 of the ring is also basic, but its pKa is likely influenced by the electronic effects of the nearby carbonyl group and the methyl group at position 3. Theoretical calculations can model these subtle electronic and steric influences to provide distinct pKa values for each site. wur.nluregina.ca The protonation mechanism involves the direct association of a proton with the lone pair of electrons on the nitrogen atom. In an aqueous environment, the relative free energies of the different protonated forms (tautomers) determine the dominant species at equilibrium. nih.gov

Table 2: Hypothetical Predicted pKa Values for the Basic Centers of this compound Note: These values are illustrative and based on general pKa trends for analogous functional groups found in the literature. uregina.caresearchgate.net They serve to demonstrate how computational predictions would differentiate the basicity of the nitrogen atoms.

| Protonation Site | Functional Group Type | Hypothetical Predicted pKa | Comments |

|---|---|---|---|

| Aminoethyl Nitrogen | Primary Aliphatic Amine | ~9.8 | Expected to be the most basic site, readily protonated under physiological conditions. |

| Piperazinone Nitrogen (Position 4) | Tertiary Aliphatic Amine | ~7.5 | Basicity is reduced by the electron-withdrawing effect of the nearby amide carbonyl group. |

| Piperazinone Nitrogen (Position 1) | Amide | < 0 | Generally considered non-basic in aqueous solution due to resonance stabilization. |

Structure Property Relationships Spr of 4 2 Aminoethyl 3 Methylpiperazin 2 One and Its Derivatives

Correlation Between Molecular Structure and Spectroscopic Signatures

The spectroscopic profile of 4-(2-aminoethyl)-3-methylpiperazin-2-one is intrinsically linked to its molecular architecture, which features a chiral center, a lactam (cyclic amide), and primary, secondary, and tertiary amine functionalities. Although a definitive spectrum for this specific molecule is not widely published, its characteristic spectroscopic signatures can be reliably predicted by analyzing its constituent functional groups and comparing them with data from analogous piperazinone compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) NMR spectrum is anticipated to show significant complexity arising from the numerous non-equivalent protons. The methyl group attached to the C3 chiral center would likely present as a doublet in the upfield region. The proton at C3 would appear as a multiplet due to coupling with both the methyl protons and adjacent ring protons. The methylene (B1212753) protons within the piperazinone ring (at positions C5 and C6) and those in the ethyl side chain are expected to produce complex multiplet patterns, a consequence of their diastereotopicity and spin-spin coupling with neighboring protons. The N-H protons from the lactam and the primary amine would likely be visible as broad singlets whose chemical shifts may vary depending on the solvent used.

The carbon-13 (¹³C) NMR spectrum would display a unique signal for each of the seven carbon atoms. The carbonyl carbon (C2) of the lactam group is the most electron-poor and would therefore resonate at the highest chemical shift, typically exceeding 165 ppm. Carbons bonded to nitrogen atoms (C3, C5, C6, and the two ethyl carbons) are expected to appear in the 40-60 ppm range. The methyl carbon at C3 would be the most shielded, thus appearing at the lowest chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum serves as a clear diagnostic tool for the molecule's primary functional groups. A prominent, strong absorption band for the C=O stretching vibration of the lactam is expected in the 1650-1680 cm⁻¹ region. The N-H stretching of the primary amine on the side chain would manifest as two sharp bands between 3300-3500 cm⁻¹, while the lactam N-H stretch would likely be a broader band around 3200-3300 cm⁻¹. Aliphatic C-H stretching from methyl and methylene groups would be observed in the region just below 3000 cm⁻¹. Finally, C-N stretching vibrations are predicted to be in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS): In mass spectrometry, particularly under electron ionization (EI), the molecule would likely undergo predictable fragmentation patterns. A molecular ion peak [M]⁺ should be observable. Common fragmentation pathways for related piperazine (B1678402) structures involve the cleavage of the ring system. A significant fragment would likely arise from the loss of the entire aminoethyl side chain. Additionally, alpha-cleavage adjacent to the nitrogen atoms is a characteristic fragmentation route that would produce other diagnostic ions.

| Spectroscopic Technique | Functional Group / Atom | Predicted Signature |

|---|---|---|

| ¹H NMR | C3-CH₃ | Doublet, ~1.2-1.5 ppm |

| ¹H NMR | Ring CH₂, Side Chain CH₂ | Multiplets, ~2.5-4.0 ppm |

| ¹H NMR | C3-H | Multiplet, ~3.0-3.5 ppm |

| ¹H NMR | NH₂ and Lactam NH | Broad singlets, variable ppm |

| ¹³C NMR | C=O (Lactam) | ~165-175 ppm |

| ¹³C NMR | C-N (Ring & Chain) | ~40-60 ppm |

| ¹³C NMR | C3-CH₃ | ~15-20 ppm |

| IR Spectroscopy | C=O Stretch (Lactam) | Strong, ~1650-1680 cm⁻¹ |

| IR Spectroscopy | N-H Stretch (Primary Amine) | Two bands, ~3300-3500 cm⁻¹ |

| IR Spectroscopy | N-H Stretch (Lactam) | Broad, ~3200-3300 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ |

| Mass Spectrometry | Fragmentation | Cleavage of side chain, ring fragmentation |

Influence of Stereochemistry on Chemical Properties

A defining structural characteristic of this compound is the chiral center at the C3 position, which results in the existence of two non-superimposable mirror images, or enantiomers: (R) and (S). In an achiral environment, enantiomers exhibit identical physical properties, such as boiling point, density, and solubility. However, their chemical properties, especially their reactivity with other chiral molecules, can differ markedly.

The specific three-dimensional arrangement of atoms defined by the stereocenter is paramount when the molecule interacts with other chiral substances, such as catalysts, reagents, or solvents. The rate of a chemical reaction between the enantiomers and a chiral reagent can vary significantly because the transition states formed will be diastereomeric and thus have different energies.

The synthesis of an enantiomerically pure form of the 3-methylpiperazin-2-one (B1588561) core structure requires methods of asymmetric synthesis. These strategies include using chiral auxiliaries to direct the stereochemical outcome of a reaction, employing chiral catalysts, or starting from enantiomerically pure precursors, such as (R)- or (S)-alanine. An alternative approach is chiral resolution, a technique where a racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomers. Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. Following separation, the removal of the resolving agent yields the individual, pure enantiomers.

The difference in solubility between the diastereomeric salts is the fundamental principle enabling their separation. Furthermore, the reactivity of the individual (R) and (S) enantiomers toward other chiral molecules will differ. For instance, the acylation at the N1 position using a chiral acylating agent would likely proceed at different rates for each enantiomer, a principle utilized in kinetic resolution.

| Property | Racemic Mixture | Individual Enantiomers ((R) or (S)) | Diastereomers (e.g., salts with chiral acid) |

|---|---|---|---|

| Solubility (Achiral Solvent) | Single Value | Identical | Different |

| Boiling/Melting Point | Single Value (or range) | Identical | Different |

| Optical Rotation | Zero | Equal and Opposite | Different |

| Reactivity (Achiral Reagent) | Single Rate | Identical | Different |

| Reactivity (Chiral Reagent) | Complex (two rates) | Different | Different |

Relationship Between Structural Modifications and Chemical Reactivity/Selectivity

The chemical behavior of this compound is dictated by its array of functional groups: the primary amine of the side chain, the tertiary amine at the N4 position, and the lactam ring. Alterations to any of these sites can profoundly impact the molecule's reactivity and selectivity in chemical reactions.

Reactivity of Nitrogen Atoms:

Primary Amine (-NH₂): The terminal amino group of the ethyl side chain is the most basic and nucleophilic site in the molecule. It is expected to readily participate in reactions characteristic of primary amines, including acylation to form amides, alkylation with alkyl halides, sulfonylation, and the formation of Schiff bases with aldehydes or ketones.

N1 (Lactam Nitrogen): The N1 nitrogen is integrated into the amide functional group of the lactam. Due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, this nitrogen is substantially less basic and nucleophilic than the other nitrogen atoms. However, it can be deprotonated by a strong base to form an anion, which can then act as a nucleophile in subsequent alkylation or acylation reactions. rsc.org

Selectivity in Reactions: In reactions with electrophilic reagents, the primary amine of the side chain is the most probable point of initial attack due to its superior nucleophilicity. For instance, in a reaction with one equivalent of an acyl chloride under neutral or mildly basic conditions, the predominant product would be the N-acylated derivative at the side-chain amine. To achieve selective modification at the less reactive N1 position, a protection strategy would be necessary. This would involve protecting the highly reactive primary amine, followed by deprotonation of the N1 position with a strong base and subsequent reaction with the desired electrophile.

Structural modifications to the scaffold can also tune reactivity. For example, substituting the C3-methyl group with a larger alkyl group could sterically impede reactions at the nearby N1 and N4 positions. Similarly, the introduction of electron-withdrawing or electron-donating groups onto derivatives (such as an N-aryl substituted variant) would alter the electronic properties and, consequently, the reactivity of the entire molecule.

| Reaction Site | Type of Group | Typical Reactions | Relative Reactivity (Nucleophilicity) |

|---|---|---|---|

| Side-Chain -NH₂ | Primary Amine | Acylation, Alkylation, Sulfonylation, Imine Formation | High |

| Ring N4 | Tertiary Amine | Quaternization | Medium |

| Ring N1-H | Lactam (Amide) | Deprotonation then Alkylation/Acylation | Low (requires strong base) |

| Ring C=O | Lactam (Carbonyl) | Reduction (e.g., with LiAlH₄ to form a piperazine) | Low (less reactive than ketones) |

Investigation of Conformational Preferences and Their Impact on Chemical Properties

The six-membered piperazin-2-one (B30754) ring is non-planar and adopts puckered conformations, such as chair or twist-boat forms, to minimize ring strain. The specific conformational equilibrium of this compound is determined by the interplay of steric and electronic effects from its substituents.

Chair conformations are generally the most stable for six-membered rings. In this molecule, the methyl group at the C3 position can adopt either an axial or an equatorial orientation. To minimize destabilizing 1,3-diaxial steric interactions, substituents typically favor the equatorial position. Thus, the most stable conformer is predicted to be a chair form with the C3-methyl group oriented equatorially.

The N4-(2-aminoethyl) substituent further complicates the conformational analysis. Research on related N-substituted piperidines has shown that the preference for an axial versus equatorial position for N-substituents can be influenced by subtle electronic factors and steric strains. nih.gov

A molecule's conformation directly impacts its chemical properties. The spatial orientation of the nitrogen lone pairs (axial vs. equatorial) affects their steric accessibility for reactions with electrophiles, with equatorial lone pairs generally being more available. nih.gov The conformation also dictates the possibility of intramolecular interactions. For instance, the aminoethyl side chain could potentially form an intramolecular hydrogen bond with the lactam carbonyl oxygen, which would stabilize that specific conformer and consequently alter the reactivity of both the amine and carbonyl functional groups.

| Structural Feature | Conformational Consideration | Predicted Preference | Impact on Properties |

|---|---|---|---|

| Piperazin-2-one Ring | Chair vs. Boat/Twist-Boat | Chair conformation is likely most stable. | Defines the overall 3D shape and substituent orientations. |

| C3-Methyl Group | Axial vs. Equatorial | Equatorial position is favored to minimize steric strain. | Influences the local steric environment near N1 and C2. |

| N4-Aminoethyl Group | Orientation of the C-N bond | The substituent itself will have preferred rotamers. | Affects the accessibility of the N4 lone pair and potential intramolecular interactions. |

| Intramolecular H-Bonding | Between side-chain NH₂ and C=O | Possible in certain conformations. | Can lock the conformation, reduce reactivity of involved groups. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish mathematical correlations between the chemical structure of compounds and their physicochemical properties. nih.gov For a series of derivatives based on the this compound scaffold, QSPR models could be developed to predict a range of non-biological properties, including boiling point, aqueous solubility, chromatographic retention time, and melting point.

The process of building a QSPR model follows a structured workflow:

Dataset Compilation: A collection of structurally similar compounds with reliable, experimentally measured data for the property of interest is assembled.

Descriptor Calculation: For every molecule in the dataset, a large set of numerical values known as molecular descriptors is computed. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. researchgate.net

Model Construction: Statistical regression techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines, are employed to derive a mathematical equation that best describes the relationship between the molecular descriptors and the observed property. nih.gov

Rigorous Validation: The predictive capability of the resulting model is thoroughly assessed using statistical methods, including leave-one-out cross-validation and evaluation against an external test set of compounds that were not used during model development. jmchemsci.com

For a series of piperazinone derivatives, relevant molecular descriptors would fall into several categories:

Topological descriptors: These describe the atomic connectivity and size, such as molecular weight and the number of rotatable bonds.

Electronic descriptors: These quantify the electronic environment, including dipole moment, partial atomic charges, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area.

Physicochemical descriptors: These include calculated properties like logP (a measure of lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors and acceptors.

A well-validated QSPR model serves as a valuable predictive tool, enabling the in silico estimation of properties for novel, yet-to-be-synthesized compounds. This facilitates the rational design of new molecules with optimized physicochemical characteristics, thereby streamlining the research and development process by prioritizing synthetic efforts on the most promising candidates.

| Descriptor Class | Example Descriptors | Property Encoded |

|---|---|---|

| Topological | Molecular Weight (MW), Wiener Index | Size, branching, and overall constitution of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution, polarizability, and chemical reactivity. |

| Geometrical (3D) | Molecular Volume, Surface Area, Radius of Gyration | Overall size and shape of the molecule in 3D space. |

| Physicochemical | LogP, Polar Surface Area (PSA), H-bond donors/acceptors | Lipophilicity, polarity, and potential for intermolecular interactions. |

Chemical Reactivity, Degradation, and Transformation Studies of 4 2 Aminoethyl 3 Methylpiperazin 2 One

Reactivity of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring is a privileged structure in medicinal chemistry, and its reactivity is a subject of extensive study. thieme-connect.com The core contains an amide bond, which can be functionalized, and nitrogen and carbon atoms that can participate in various reactions.

The amide group within the piperazin-2-one ring can undergo functionalization, although the tertiary amine at the 4-position influences its reactivity. While direct N-acylation or N-alkylation of the amide nitrogen is challenging due to its tertiary nature within the lactam structure, transformations involving the carbonyl group are more common. For instance, reduction of the amide carbonyl can lead to the corresponding piperazine (B1678402) derivative.

Ring transformations of the piperazinone system can be achieved under specific conditions. These may include acid- or base-catalyzed hydrolysis of the amide bond, leading to a ring-opened product, an N-(2-aminoethyl) substituted alanine (B10760859) derivative. More complex cascade reactions can also lead to the formation of fused heterocyclic systems. acs.org For example, tandem reductive amination-transamidation-cyclization processes are employed to synthesize substituted piperazin-2-ones, highlighting the dynamic nature of the ring system during synthesis, which can be reversed under certain degradation conditions. organic-chemistry.org

The piperazinone core possesses sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles. This can lead to the addition-elimination reactions characteristic of amides, potentially resulting in ring opening. The nitrogen atoms of the piperazine ring act as nucleophiles. researchgate.net The primary amine on the side chain is the most nucleophilic nitrogen, followed by the tertiary amine at the 4-position. The amide nitrogen at the 1-position is the least nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. The nucleophilicity of the N-4 nitrogen makes it a key site for reactions like alkylation or arylation, though in the target molecule, this position is already substituted. nih.gov

Electrophilic Reactions: Electrophilic substitution can occur at the α-carbon to the carbonyl group (C-3 position), which can be deprotonated under strong basic conditions to form an enolate, which then reacts with electrophiles. mdpi.com However, the existing methyl group at this position in 4-(2-Aminoethyl)-3-methylpiperazin-2-one would necessitate harsher conditions for further substitution. The nitrogen atoms can react with electrophiles; for instance, the tertiary N-4 amine could be oxidized or form quaternary ammonium (B1175870) salts, although this is less common than reactions at the more accessible primary amine of the side chain.

Transformations Involving the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain is a primary site of reactivity in this compound due to the high nucleophilicity and basicity of the terminal primary amine.

The primary amine of the side chain readily undergoes reactions typical of simple amines.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This is a common strategy for modifying the properties of the molecule. For example, reaction with benzoyl chloride would yield 4-(2-benzamidoethyl)-3-methylpiperazin-2-one. google.com

Alkylation: The primary amine can be alkylated with alkyl halides. mdpi.com This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often the preferred method.

Reductive Amination: This is a powerful method for forming C-N bonds and is widely used in pharmaceutical chemistry. nih.gov The primary amine reacts with an aldehyde or a ketone to form an intermediate imine (or a hemiaminal), which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield a secondary amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for introducing a wide variety of substituents onto the aminoethyl side chain. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl derivative (Amide) | Forms a stable amide bond. |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl or N,N-dimethyl derivative | Can lead to over-alkylation (quaternary salt). |

| Reductive Amination | Acetone, Sodium Triacetoxyborohydride | N-isopropyl derivative | Provides controlled mono-alkylation. organic-chemistry.org |

| Sulfonylation | Tosyl Chloride (TsCl) | N-tosyl derivative (Sulfonamide) | Forms a stable sulfonamide. |

The 2-aminoethyl side chain can participate in intramolecular cyclization reactions to form new ring systems. This can occur if the side chain reacts with a functional group on the piperazinone ring or with an external bifunctional reagent. For instance, if the piperazinone ring were to undergo a transformation that introduces an electrophilic center, the primary amine could attack this center to form a bicyclic system. More commonly, cyclization involves the reaction of the side-chain amine with a reagent that also becomes part of the new ring. Such strategies are employed in peptide science to create constrained cyclic structures, which can enhance biological activity and stability. nih.govnih.govpeptide.com

Degradation Pathways and Stability Studies

The stability of this compound is influenced by environmental conditions such as temperature, pH, and the presence of oxidative agents. Degradation can occur through pathways involving either the piperazinone ring or the side chain. Studies on piperazine (PZ) and its derivatives in contexts like carbon capture provide insight into potential degradation mechanisms. utexas.eduacs.org

Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo degradation. A proposed mechanism involves the nucleophilic attack of one piperazine molecule on another, leading to ring-opening and the formation of oligomers and various degradation products. utexas.eduacs.org For this compound, intramolecular reactions could also occur. The primary amine of the side chain could potentially attack the electrophilic carbonyl carbon of the lactam, especially at high temperatures, leading to ring transformations or polymerization. Common thermal degradation products for piperazine-based compounds include ammonia (B1221849) and smaller amines formed through fragmentation. nih.govresearchgate.net

Oxidative Degradation: In the presence of oxygen and potentially metal catalysts, the molecule is susceptible to oxidation. The tertiary amine in the ring and the primary amine on the side chain are potential sites of oxidation. Oxidative degradation of piperazine often leads to the formation of products such as piperazinone, aldehydes (like formaldehyde), and various amides. nih.govresearchgate.net The aminoethyl side chain could be oxidized to an aldehyde or carboxylic acid, or undergo cleavage.

| Degradation Pathway | Condition | Potential Products | Reference Moiety |

|---|---|---|---|

| Thermal Degradation | High Temperature (e.g., 135-175 °C) | Ammonia, Ring-opened polymers, Formamides | Piperazine acs.org |

| Oxidative Degradation | Oxygen, Metal Ions (e.g., Cu²⁺) | Piperazinone, Formaldehyde, Formic Acid, Ethylenediamine (B42938) | Piperazine utexas.edunih.gov |

| Hydrolysis | Strong Acid/Base | Ring-opened amino acid derivatives | General Lactam Chemistry |

Thermal Stability and Characterization of Degradation Products

No specific studies detailing the thermal stability of this compound or identifying its thermal degradation products were found. Research on analogous but different compounds, such as piperazine (PZ) itself, has shown that thermal degradation can occur at elevated temperatures, leading to the formation of various products through complex reaction pathways, including ring-opening and substitution reactions. utexas.eduresearchgate.netacs.orgacs.org For instance, studies on piperazine have identified N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine as major thermal degradation products. acs.orgacs.org However, without specific experimental data for this compound, its thermal decomposition profile remains uncharacterized.

Hydrolytic Stability Under Varying Conditions

There is a lack of published research on the hydrolytic stability of this compound under different pH and temperature conditions. The stability of cyclic compounds in aqueous solutions can be influenced by factors such as ring strain, the presence of activating or deactivating groups, and the pH of the medium. nih.govnih.gov The piperazin-2-one ring contains an amide bond, which can be susceptible to hydrolysis, but the kinetics and mechanism of this process for the title compound have not been reported.

Photochemical Degradation Pathways

Specific information regarding the photochemical degradation pathways of this compound is not available. Studies on the parent compound, piperazine, have shown that its atmospheric degradation is initiated by reaction with hydroxyl (OH) radicals. nih.gov This process can lead to the formation of various photo-oxidation products. nih.gov However, the influence of the 3-methyl and 4-(2-aminoethyl) substituents on the photochemical reactivity and degradation pathways of the piperazin-2-one core has not been investigated.

Derivatization for Advanced Functional Materials

While piperazine and its derivatives are versatile building blocks for the synthesis of a wide range of functional materials, including polymers and chemosensors, tandfonline.comtandfonline.comnih.govsemanticscholar.orgnih.govrsc.orgacs.orgnih.govresearchgate.net there are no specific, publicly available studies on the use of this compound in these applications. The presence of primary and secondary amine groups, along with the lactam functionality, suggests potential for its use as a monomer or a modifying agent in the development of new polymers or as a scaffold for sensor design. However, without dedicated research, this potential remains theoretical.

Applications in Advanced Chemical Synthesis and Material Science Non Biological Focus

4-(2-Aminoethyl)-3-methylpiperazin-2-one as a Chiral Building Block in Complex Organic Synthesis

The presence of a chiral center at the C3 position of the piperazin-2-one (B30754) ring makes this compound a valuable chiral building block. bldpharm.com Chiral building blocks are essential components in asymmetric synthesis, enabling the construction of complex organic molecules with specific three-dimensional arrangements, which is crucial for creating compounds with desired properties. nih.govbldpharm.com

The utility of this compound lies in its ability to introduce a specific stereochemistry into a target molecule. The (R) or (S) configuration of the methyl group dictates the spatial orientation of subsequent transformations, influencing the final product's stereoisomeric form. The synthesis of enantiomerically pure forms of this building block can be achieved through various methods, including asymmetric synthesis, where the chiral center is established using a stereoselective reaction, or through chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

For instance, synthetic routes to similar chiral piperazinones often involve the cyclization of protected amino ester precursors, with the stereochemistry being controlled by the starting material or a chiral catalyst. google.com Once obtained in an enantiomerically pure form, the primary amino group on the ethyl side chain provides a reactive handle for further elaboration, allowing it to be incorporated into larger, complex molecular frameworks without compromising the integrity of the stereocenter. scilit.com

Table 1: Synthetic Approaches to Chiral Piperazinones

| Method | Description | Key Advantages |

|---|---|---|

| Asymmetric Catalysis | Utilizes a chiral catalyst to induce stereoselectivity in the formation of the piperazinone ring or its precursor. nih.gov | High efficiency and enantiomeric excess (ee). |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. | Reliable control over stereochemistry. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers using techniques like fractional crystallization of diastereomeric salts or chiral chromatography. | Access to both enantiomers from a single racemic synthesis. |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids) as starting materials. | Inherently introduces chirality into the final product. |

Integration into Novel Heterocyclic Architectures and Scaffolds

Heterocyclic compounds form the backbone of a vast number of functional molecules. The piperazine (B1678402) ring is considered a "privileged scaffold" due to its common occurrence in a variety of functional compounds. this compound serves as an excellent precursor for the synthesis of novel and complex heterocyclic architectures. nih.govnih.gov

Its multiple reactive sites allow for a variety of chemical transformations:

The primary amine can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines or new ring systems. mdpi.com

The secondary ring nitrogen can be functionalized, for example, through reductive amination, to introduce diverse substituents.

The lactam functionality can be hydrolyzed to open the ring or reduced to the corresponding piperazine.

This versatility enables chemists to "build upon" the this compound core, integrating it into larger, polycyclic systems. mdpi.com For example, condensation of the primary amine with a diketone could lead to the formation of a new fused heterocyclic ring, creating a more complex and rigid scaffold. Such scaffolds are of significant interest in the development of new organic materials and ligands for catalysis. mdpi.com

Utility in the Development of New Catalytic Systems (e.g., as a ligand component in asymmetric catalysis)

The development of new catalytic systems, particularly for asymmetric reactions, is a cornerstone of modern chemistry. Chiral ligands play a critical role by coordinating to a metal center and creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. bldpharm.com

This compound possesses the necessary features to act as a potent chiral ligand. mdpi.com The ethylenediamine (B42938) moiety within its structure is a well-known chelating motif for a variety of transition metals. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring. The inherent chirality at the C3 position, adjacent to the coordination sphere, can effectively transfer stereochemical information during the catalytic cycle. mdpi.com

The potential coordination sites and their roles are summarized below:

Table 2: Potential Coordination Sites for Catalysis

| Functional Group | Potential Role in Metal Coordination |

|---|---|

| Primary Amine (NH2) | Acts as a strong Lewis base, providing a primary coordination site for the metal. |

| Secondary Ring Nitrogen (NH) | Can act as a second coordination site, leading to a bidentate chelate with the primary amine. |

| Lactam Carbonyl (C=O) | The oxygen atom can potentially act as a third coordination site, leading to a tridentate ligand. |

By modifying the substituents on the piperazinone ring or the side chain, a library of related ligands can be synthesized. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, optimizing its reactivity and selectivity for a specific asymmetric transformation, such as hydrogenation, C-C bond formation, or oxidation reactions. mdpi.comatamanchemicals.com

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for designing self-assembling systems due to its capacity for forming multiple hydrogen bonds. nih.gov

The primary amine, the secondary amine (as a hydrogen bond donor), and the lactam carbonyl group (as a hydrogen bond acceptor) can all participate in forming intricate hydrogen-bonding networks. These interactions can direct the assembly of individual molecules into well-defined, higher-order structures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. mdpi.com

The chirality of the molecule can introduce a "twist" into these assemblies, potentially leading to the formation of helical or other chiral supramolecular structures. This directed self-assembly is fundamental to creating materials with specific recognition properties, where the precisely arranged functional groups within the supramolecular structure can selectively bind to other molecules or ions. mdpi.com

Applications in Polymer Chemistry and Advanced Materials Design

The reactivity of this compound makes it a valuable monomer or cross-linking agent in polymer chemistry. The presence of two amine groups with different reactivities (primary and secondary) allows for controlled polymerization processes.

Polymer Synthesis : It can be used as a monomer in step-growth polymerizations to create polyamides, polyureas, or polyimides. The incorporation of this chiral, heterocyclic unit into the polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, specific optical activity, or enhanced affinity for certain substances.

Epoxy Resins : Similar to other aminoethylpiperazines, it can function as a curing agent (hardener) for epoxy resins. atamanchemicals.comgoogle.com The amine groups react with the epoxide groups of the resin to form a rigid, cross-linked thermoset polymer.

Advanced Materials :

Battery Electrolytes : Nitrogen-containing heterocyclic compounds are being explored as additives in battery electrolytes. mdpi.com They can help stabilize the solid electrolyte interphase (SEI) on the electrode surface, which is crucial for improving the cycle life and safety of lithium-ion batteries. mdpi.com

Water Purification : The multiple nitrogen atoms in the molecule make it an effective chelating agent for metal ions. When immobilized onto a solid support or incorporated into a polymer membrane, it could be used for the selective removal of heavy metal contaminants from water. sigmaaldrich.comgoogle.com

Gas Storage : The defined cavities and channels within crystalline supramolecular structures or porous polymers derived from this building block could potentially be used for the selective adsorption and storage of gases.

Conclusion and Future Research Directions for 4 2 Aminoethyl 3 Methylpiperazin 2 One

Summary of Key Academic Contributions and Insights from Studies on the Compound

Direct academic studies and significant scholarly contributions focusing exclusively on 4-(2-Aminoethyl)-3-methylpiperazin-2-one are sparse in the currently available literature. The compound is primarily cataloged in chemical supplier databases, which provide basic physicochemical data. However, by examining the broader class of piperazine (B1678402) derivatives, we can infer the foundational knowledge that underpins our understanding of this specific molecule.

The piperazine ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.comresearchgate.net Its presence in numerous FDA-approved drugs highlights its importance. mdpi.com Research on related piperazin-2-one (B30754) structures suggests that they serve as versatile intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The introduction of an aminoethyl group at the N4 position and a methyl group at the C3 position of the piperazin-2-one core in this compound creates a chiral center and introduces functional groups that are amenable to further chemical modification. These features are often sought after in drug discovery to optimize binding to biological targets and improve pharmacokinetic properties. researchgate.net

While specific research on this compound is not extensively documented, the collective knowledge on piperazine chemistry provides a solid framework for predicting its reactivity and potential utility.

Unresolved Challenges and Open Questions in the Chemistry of this compound

The limited body of research on this compound presents several unresolved challenges and open questions for chemical investigation. A primary challenge is the development of stereoselective synthetic routes to access specific enantiomers of this chiral molecule. The biological activity of chiral compounds is often dependent on their stereochemistry, making the controlled synthesis of single enantiomers a critical and often difficult task.

Further questions pertain to the conformational analysis of the piperazin-2-one ring in this substituted derivative. The interplay between the substituents and the ring's conformation can significantly influence its chemical reactivity and biological interactions. A detailed understanding of its three-dimensional structure and dynamic behavior is currently lacking.

The full scope of its chemical reactivity also remains to be explored. While the primary amine and the secondary amine within the ring suggest possibilities for various derivatizations, the influence of the methyl and amide functionalities on this reactivity has not been systematically studied.

Promising Avenues for Future Synthetic Research and Methodology Development